ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate
Overview
Description
Ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate is a heterocyclic compound that features a fused furo-pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions One common method starts with the preparation of the furo[2,3-d]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors such as pyrimidine derivatives and furan rings
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature, pressure, and reagent concentration. Catalysts and solvents are selected to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: This compound may be investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate can be compared with other furo-pyrimidine derivatives:
3,6-Dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid: Similar in structure but lacks the ethyl ester group, which may affect its solubility and reactivity.
Ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxamide: Contains an amide group instead of a carboxylate, potentially altering its biological activity and chemical properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 3,6-dimethyl-4-oxofuro[2,3-d]pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-4-16-11(15)7-6(2)17-9-8(7)10(14)13(3)5-12-9/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRXUKXZPUAANC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C(=O)N(C=N2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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